N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 405894-82-8
VCID: VC0445584
InChI: InChI=1S/C17H16FNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)
SMILES: CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C17H16FNO3
Molecular Weight: 301.31g/mol

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide

CAS No.: 405894-82-8

Main Products

VCID: VC0445584

Molecular Formula: C17H16FNO3

Molecular Weight: 301.31g/mol

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide - 405894-82-8

CAS No. 405894-82-8
Product Name N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide
Molecular Formula C17H16FNO3
Molecular Weight 301.31g/mol
IUPAC Name N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide
Standard InChI InChI=1S/C17H16FNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)
Standard InChIKey DCDVYQMRYOXGGY-UHFFFAOYSA-N
SMILES CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3F
Canonical SMILES CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3F
PubChem Compound 2893807
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator